6-methyl-N-(3-methylbenzyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
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Description
6-methyl-N-(3-methylbenzyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a useful research compound. Its molecular formula is C15H15N5O2 and its molecular weight is 297.318. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that triazole compounds, which this compound is a part of, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets, contributing to its biological activity.
Mode of Action
Triazoles are known to interact with their targets through various mechanisms, including free radical reactions . The compound might interact with its targets, causing changes in their function and leading to downstream effects.
Biochemical Pathways
It’s known that triazole compounds can potentially affect a variety of biochemical pathways due to their ability to bind with various enzymes and receptors . The compound could potentially affect pathways related to the function of these enzymes and receptors, leading to downstream effects.
Pharmacokinetics
Triazoles are known for their high chemical stability, which could potentially influence their pharmacokinetic properties . The compound’s bioavailability could be influenced by factors such as its absorption in the body, distribution to the target sites, metabolism, and excretion.
Result of Action
It’s known that triazole compounds can show versatile biological activities . Depending on the specific targets and pathways affected, the compound could potentially lead to various molecular and cellular effects.
Properties
IUPAC Name |
6-methyl-N-[(3-methylphenyl)methyl]-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-9-4-3-5-11(6-9)7-16-14(21)12-13-15(22)17-10(2)8-20(13)19-18-12/h3-6,8H,7H2,1-2H3,(H,16,21)(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEZWOPNYIUFQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=C3C(=O)NC(=CN3N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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